molecular formula C13H23ClO4 B12289283 Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No.: B12289283
M. Wt: 278.77 g/mol
InChI Key: TXLXWCARAPIXGH-UHFFFAOYSA-N
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Description

Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is an organic compound with the molecular formula C13H23ClO4. It is a derivative of dioxane and is characterized by the presence of a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of tert-butyl acetate with a chloromethyl derivative of dioxane. One common method involves the use of tert-butyl alcohol and 2,2-dimethyl-1,3-dioxane-4-acetic acid in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products include substituted dioxane derivatives.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include alcohols.

Scientific Research Applications

Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the ester and dioxane moieties undergo transformations to form various products .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: A simpler ester with similar reactivity but lacking the dioxane ring.

    Tert-butyl 2-(2-chloroethoxy)acetate: Another ester with a chloromethyl group but different structural features.

Uniqueness

Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to its combination of a dioxane ring and a chloromethyl group, which imparts distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLXWCARAPIXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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